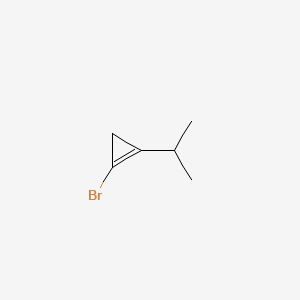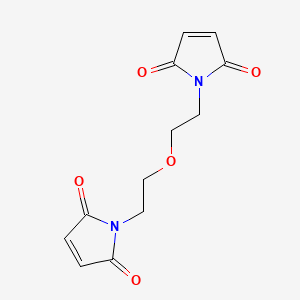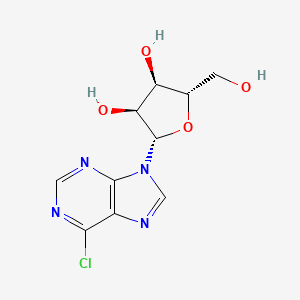
1,2-Diphenylethene-1,2-dithiolate;nickel
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Diphenylethene-1,2-dithiolate;nickel is a nickel(II) complex with a square planar geometry. This compound is known for its unique electrical conductivity properties in the solid state, making it a subject of interest in material science and chemistry .
Vorbereitungsmethoden
The synthesis of 1,2-Diphenylethene-1,2-dithiolate;nickel typically involves the reaction of nickel(II) salts with 1,2-diphenylethene-1,2-dithiolate ligands. The reaction is carried out under controlled conditions to ensure the formation of the desired complex. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to obtain high-purity products .
Analyse Chemischer Reaktionen
1,2-Diphenylethene-1,2-dithiolate;nickel undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its electronic properties.
Reduction: Reduction reactions can alter the oxidation state of the nickel center, affecting the compound’s reactivity.
Substitution: Ligand substitution reactions can occur, where the 1,2-diphenylethene-1,2-dithiolate ligands are replaced by other ligands. Common reagents used in these reactions include oxidizing agents, reducing agents, and various ligands. .
Wissenschaftliche Forschungsanwendungen
1,2-Diphenylethene-1,2-dithiolate;nickel has several scientific research applications:
Material Science: Its electrical conductivity properties make it useful in the development of conductive materials and semiconductors.
Chemistry: The compound is studied for its unique reactivity and coordination chemistry.
Biology and Medicine: Research is ongoing to explore its potential biological activities and applications in medical treatments.
Industry: It is used in the production of advanced materials with specific electronic properties
Wirkmechanismus
The mechanism of action of 1,2-Diphenylethene-1,2-dithiolate;nickel involves its ability to conduct electricity through covalent and electrostatic bonds in the solid state. The compound’s square planar geometry and the presence of sulfur atoms in the ligand backbone facilitate electron conduction. Molecular orbital calculations have shown that the long intermolecular distance and π-π stacking interactions play a crucial role in its semiconductive properties .
Vergleich Mit ähnlichen Verbindungen
1,2-Diphenylethene-1,2-dithiolate;nickel can be compared with other nickel(II) dithiolene complexes, such as bis(dithiobenzil)nickel(II) and di(naphthalen-2-yl)-1,2-diphenylethene-based compounds. These compounds share similar structural features but may differ in their electronic properties and reactivity. The unique aspect of this compound lies in its specific electrical conductivity and semiconductive behavior .
Eigenschaften
Molekularformel |
C28H20NiS4-4 |
|---|---|
Molekulargewicht |
543.4 g/mol |
IUPAC-Name |
1,2-diphenylethene-1,2-dithiolate;nickel |
InChI |
InChI=1S/2C14H12S2.Ni/c2*15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12;/h2*1-10,15-16H;/p-4 |
InChI-Schlüssel |
LJISAPFYPQSNRX-UHFFFAOYSA-J |
Kanonische SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)[S-])[S-].C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)[S-])[S-].[Ni] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















